molecular formula C16H24O3 B14528542 Dodecahydrobenzo[12]annulene-2,5,10(1H)-trione CAS No. 62788-47-0

Dodecahydrobenzo[12]annulene-2,5,10(1H)-trione

Cat. No.: B14528542
CAS No.: 62788-47-0
M. Wt: 264.36 g/mol
InChI Key: DGCUKHWGEQYWKP-UHFFFAOYSA-N
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Description

Dodecahydrobenzo[12]annulene-2,5,10(1H)-trione is a complex organic compound belonging to the class of annulenes. Annulenes are monocyclic hydrocarbons that contain the maximum number of non-cumulated or conjugated double bonds. This compound is characterized by its unique structure, which includes a twelve-membered ring with three ketone groups at positions 2, 5, and 10.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dodecahydrobenzo[12]annulene-2,5,10(1H)-trione typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a precursor molecule through a series of reactions, including hydrogenation and oxidation. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Dodecahydrobenzo[12]annulene-2,5,10(1H)-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the ketone groups to alcohols or other functional groups.

    Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway is followed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or esters, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Dodecahydrobenzo[12]annulene-2,5,10(1H)-trione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Dodecahydrobenzo[12]annulene-2,5,10(1H)-trione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to engage in various chemical interactions, including hydrogen bonding, π-π stacking, and charge transfer. These interactions can influence the compound’s reactivity and its effects on biological systems. For example, its ability to form hydrogen-bonded networks makes it a valuable component in the design of HOF materials .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dodecahydrobenzo[12]annulene-2,5,10(1H)-trione is unique due to its specific arrangement of ketone groups and its ability to form stable hydrogen-bonded networks. This makes it particularly valuable in the development of advanced materials and in studies of molecular interactions and reactivity.

Properties

CAS No.

62788-47-0

Molecular Formula

C16H24O3

Molecular Weight

264.36 g/mol

IUPAC Name

2,4,4a,5,6,7,8,10,11,12,13,14a-dodecahydro-1H-benzo[12]annulene-3,9,14-trione

InChI

InChI=1S/C16H24O3/c17-13-6-2-1-5-12-11-14(18)9-10-15(12)16(19)8-4-3-7-13/h12,15H,1-11H2

InChI Key

DGCUKHWGEQYWKP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)CCCCC(=O)C2CCC(=O)CC2C1

Origin of Product

United States

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